3,4,5-triethoxy-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group, a thioether-linked 2-oxo-2-(thiazol-2-ylamino)ethyl side chain, and a 3,4,5-triethoxybenzamide moiety. The 3,4,5-triethoxybenzamide group may enhance solubility and modulate pharmacokinetic profiles compared to simpler benzamide derivatives .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN6O5S2/c1-4-37-20-13-17(14-21(38-5-2)24(20)39-6-3)25(36)30-15-22-32-33-27(34(22)19-9-7-18(28)8-10-19)41-16-23(35)31-26-29-11-12-40-26/h7-14H,4-6,15-16H2,1-3H3,(H,30,36)(H,29,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQUYDQDKSCXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-triethoxy-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups that may contribute to its biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 894003-34-0
- Molecular Formula: C25H29FN4O4S
- Molecular Weight: 472.6 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
Mechanism of Action:
- The compound is believed to interact with specific molecular targets in cancer cells, potentially inhibiting pathways that promote cell proliferation and survival. The presence of the triazole ring may enhance its bioactivity by facilitating interactions with enzymes involved in cancer metabolism.
- Case Studies:
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- In Vitro Studies:
- Minimum Inhibitory Concentration (MIC):
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- The target compound’s thiazole-thioether side chain differentiates it from hydroxamic acid derivatives (e.g., ) and simpler thioethers (e.g., ). This group may enhance metal-binding capacity or modulate redox activity .
- Fluorophenyl-substituted triazoles (e.g., ) often exhibit improved metabolic stability over non-fluorinated analogs, suggesting similar advantages for the target compound .
Physicochemical and Spectral Properties
Comparative spectral data highlights structural distinctions:
Analysis:
- The absence of an S-H stretch (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the thioether (C-S-C) linkage over a thiol (-SH) group, aligning with tautomeric stabilization seen in triazole-thiones .
- The triethoxybenzamide’s ^1^H-NMR signals (δ 4.1–4.3) distinguish it from methoxy or unsubstituted benzamides (e.g., δ 3.8–4.0 for single OCH3 ).
Computational and Virtual Screening Insights
- ChemGPS-NP Analysis (): The target compound likely occupies a unique chemical space due to its triethoxy and thiazole-thioether groups, enabling virtual screening against kinase or protease targets .
- XGBoost Predictions (): Models trained on triazole-thioethers predict moderate solubility (LogP ~3.5) and bioavailability (TPSA ~90 Ų) for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
